The following table consolidates the fundamental identifying information and physical characteristics of the compound as reported by commercial and academic sources [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 554-34-7 [2] [3] [4] |
| IUPAC Name | 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione [2] |
| Molecular Formula | C₁₈H₁₈O₆ [1] [3] |
| Molecular Weight | 330.33 g/mol [3] [4] |
| Physical Form | Solid [2] |
| Purity | Available at 98% [2] |
| Storage | Sealed in dry, at room temperature [2] [4] |
The molecular and crystal structure was determined experimentally using single-crystal X-ray diffraction [1] [5]. The key parameters are summarized below.
| Parameter | Experimental Value |
|---|---|
| Crystal System | Orthorhombic [1] [5] |
| Space Group | Fdd2 [1] [5] |
| Unit Cell Dimensions | a = 39.145(4) Å, b = 18.167(2) Å, c = 4.3139(5) Å, β = 90° [1] [5] |
| Crystal Packing | Stabilized by intermolecular C–H···O contacts in a herringbone arrangement [1] [5] |
This crystal structure can be visualized through the following experimental workflow:
Experimental workflow for determining the crystal structure of TMBZ [1].
The compound was characterized using both experimental spectroscopy and computational methods [1] [5].
| Method | Experimental Protocol | Key Outcomes |
|---|---|---|
| FT-IR Spectroscopy | Experimental vibrational frequencies were obtained and compared with theoretical calculations [1]. | A complete assignment of the fundamental vibrational modes was proposed. The experimental data showed good agreement with the DFT-calculated harmonic frequencies [1]. |
| Computational Analysis (DFT) | The molecular geometry and vibrational wavenumbers in the ground state were calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory in the gas phase [1] [5]. | The DFT-optimized geometric structure was consistent with the experimental X-ray data. The Total Energy Distribution (TED) was used to assign the vibrational fundamentals [1]. |
The overall relationship between the different characterization techniques and the information they provide is summarized below:
Relationship between characterization techniques and the structural information they provide for TMBZ [1].
While a full safety data sheet was not detailed in the search results, the commercial supplier indicates the following hazard information [4]:
The search results did not contain information on the biological activity, pharmacological properties, or specific applications in drug development for this compound.
Veratramine is investigated for its ability to inhibit cancer cell growth, particularly in non-small cell lung cancer (NSCLC), by suppressing the Hedgehog (Hh) signaling pathway [1]. This pathway is crucial for cell proliferation and differentiation and is abnormally active in many cancers [2].
The table below summarizes key experimental findings on veratramine's effects in NSCLC cell lines:
| Cell Line | Experimental Assay | Key Findings | Reported Values/Concentrations |
|---|---|---|---|
| A549, NCI-H358, NCI-H1299 (NSCLC cells) [1] | Cell Counting Kit-8 (CCK-8) for viability | Dose-dependent reduction in cell viability | IC50 values ranged from ~5 to 50 μM (depending on cell line and exposure time) [1] |
| Flow Cytometry (Annexin V/PI staining) | Increased apoptosis (programmed cell death) | Treatment with 50 μM veratramine for 24 hours [1] | |
| Flow Cytometry (Cell Cycle) | Cell cycle arrest | Treatment with 50 μM veratramine for 24 hours [1] | |
| Wound Healing Assay | Significantly reduced cell migration | Treatment with 50 μM veratramine for 24 hours [1] | |
| Soft Agar Colony Formation | Suppressed colony formation (indicator of tumorigenic potential) | Treatment with 50 μM veratramine for 3 weeks [1] | |
| Western Blot (Immunoblotting) | Downregulation of Hedgehog pathway signaling (Gli1) and cell cycle proteins | Treatment with 50 μM veratramine [1] |
Veratramine exerts its anti-cancer effects primarily by targeting the Hedgehog (Hh) signaling pathway. The diagram below illustrates the mechanism based on current research.
In normal cells, Hh pathway activation leads to target gene expression for proliferation. Veratramine inhibits key signal transducer Smoothened (SMO), preventing inactivation of SuFu. SuFu then continuously sequesters Gli transcription factors, leading to their degradation and suppression of pro-growth target genes [1] [2].
For researchers looking to replicate these studies, here are the key methodologies from the literature.
Veratramine's strong inhibition of the Hh pathway positions it as a promising candidate for targeted cancer therapy, especially for Hh-driven cancers like NSCLC [1]. Research is still in early preclinical stages, focusing on:
Cyclotriveratrylene (CTV) is a macrocyclic compound known for its rigid, bowl-shaped (crown) architecture and C3 symmetry [1] [2]. This structure makes it a valuable host molecule in supramolecular chemistry, with applications ranging from fullerene binding to serving as a precursor for cryptophanes used in Xenon-based MRI techniques [1] [2]. The compound was first synthesized in 1915, but its correct structure was not identified until 1965 [2].
The synthesis of CTV primarily involves the acid-catalyzed trimerization of a veratrole derivative. The table below summarizes the key methods and their features.
| Method | Key Features | Yield | References |
|---|---|---|---|
| Classical Acid-Catalyzed Trimerization of veratrole alcohol [2]. | Uses strong acids (e.g., H₂SO₄); simple one-step process. | Not specified | [2] |
| Acid-Catalyzed Reaction of veratrole and formaldehyde [2]. | Similar to phenol-formaldehyde resin chemistry; moderated by methoxy groups. | Not specified | [2] |
| Halomethylation of veratrole with halomethyl octyl ether and SnCl₄ [3]. | Provides the trimer exclusively and in high yield; requires flash chromatography for purification. | High | [3] |
| Green Synthesis in Ionic Liquids or solvent-free grinding [4]. | Uses mild conditions; reduces organic solvent waste; ionic liquid medium is recyclable. | High | [4] |
The following diagram illustrates the strategic relationships between these different synthetic approaches:
A significant challenge in CTV chemistry has been the oxidation of its inner methylene bridges to carbonyl groups, as early attempts led to rearranged spirocyclic products instead of the desired triketone [1]. A breakthrough was achieved using a novel CTV analogue and potassium permanganate/manganese dioxide in refluxing pyridine, which successfully yielded the long-elusive triketone compound [1]. Computational studies suggested that ortho-methoxy groups stabilize the transition state, making this oxidation feasible for electron-rich substrates without rearrangement [1].
CTV is a white solid with a melting point of 234 °C, soluble in common organic solvents [2]. Its most stable conformation is the crown-shaped bowl, which is chiral [2] [5]. The molecule can undergo a ring inversion process (racemization) via a less stable, saddle-shaped conformer, which has been isolated and characterized for some derivatives [5].
The unique structure of CTV enables several advanced applications:
Veratryl alcohol serves multiple key functions in the lignin degradation process:
The oxidation of veratryl alcohol by lignin peroxidase is a cornerstone reaction. LiP utilizes H₂O₂ to form a highly oxidized intermediate (Compound I), which then oxidizes VA via a single-electron transfer, generating the veratryl alcohol radical cation (VA•+) [4] [2]. This radical cation is a potent, diffusible oxidant that can depolymerize lignin through various pathways.
Figure 1: The catalytic cycle of Lignin Peroxidase (LiP) showing the oxidation of Veratryl Alcohol (VA) to its radical cation, which subsequently attacks the lignin polymer.
The most widely used method for detecting and quantifying LiP activity is based on monitoring the oxidation of veratryl alcohol to veratraldehyde [5].
Computational and experimental approaches, including site-directed mutagenesis, are used to identify key residues involved in VA binding and oxidation near the catalytic Trp171 site of LiP [4].
citation:1
| Residue | Impact of Mutation |
|---|---|
| Glu168 | Crucial for veratryl alcohol binding |
| Glu250 | Crucial for binding; also contributes to enzyme turnover |
| Asp165 | Contributes to binding environment |
| Asp264 | Contributes to binding environment |
| Phe267 | Contributes to binding environment |
Assay conditions typically use sodium tartrate buffer (pH 3.0) at 25-30°C [5].
| Parameter | Value / Description |
|---|---|
| Optimal pH | ~3.0 [5] |
| Molar Extinction Coefficient (ε) of Veratraldehyde | 9,300 M⁻¹ cm⁻¹ at 310 nm [5] |
| Enzyme Activity Unit (U) | 1 μmol veratraldehyde produced per minute [5] |
| H₂O₂ Dependence | Required; but high concentrations can inactivate LiP [3] |
citation:6
| Detected Intermediate | Potential Significance / Pathway |
|---|---|
| 2,6-Dimethoxyphenol | Guaiacol derivative |
| 4-Vinyl guaiacol | Derivative of ferulic acid |
| 4-Hydroxybenzoic acid | Central intermediate |
| Benzoic acid | Intermediate towards β-ketoadipate |
| Catechol | Ring-cleavage substrate |
| Succinic acid | TCA cycle intermediate |
Recent studies highlight the enduring relevance of the veratryl alcohol model in advancing lignin valorization strategies.
Figure 2: Integrated role of fungi and bacteria in lignin valorization, showing how veratryl alcohol mediates fungal degradation and bacteria funnel breakdown products.
The following workflow outlines the key steps for conducting a vibrational spectroscopy analysis of Veratril (also referred to as TMBZ or 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione), as described in the research by Structural Chemistry [1].
This compound vibrational spectroscopy analysis workflow
Based on this methodology, here are the detailed protocols for key experiments:
The table below summarizes the structural and computational parameters from the research. Note that a full table of frequency values is not available in the search results.
| Analysis Aspect | Description / Value | Method / Model |
|---|---|---|
| Molecular Formula | C₁₈H₁₈O₆ | Chemical Analysis [1] |
| Molecular Weight | 330.32 g/mol | Chemical Analysis [1] |
| Crystal System | Orthorhombic | Single-crystal X-ray Diffraction [1] |
| Space Group | Fdd2 | Single-crystal X-ray Diffraction [1] |
| Computational Model | DFT (Density Functional Theory) | Gaussian 03 [1] |
| Functional & Basis Set | B3LYP/6-311++G(d,p) | Geometry Optimization & Frequency Calculation [1] |
| Spectral Assignment | Total Energy Distribution (TED) | Complete assignment of fundamentals [1] |
To build upon this foundational information for modern drug development applications, you can take the following steps:
X-ray crystallography is a foundational technique in structural biology and drug discovery. It allows scientists to determine the three-dimensional arrangement of atoms in a molecule, which is crucial for understanding how a drug interacts with its biological target [1] [2].
Key applications in pharmaceuticals include:
The process of determining a protein-ligand structure involves several well-defined steps, summarized in the workflow below.
Workflow for X-ray crystallography structure determination.
Here is a detailed breakdown of each stage and the key experimental protocols:
XDS or CCP4 [7]. This involves:Coot. The model is then refined against the diffraction data using programs in PHENIX or REFMAC to adjust atomic positions and improve the fit [7]. The drug molecule is built into clear, residual electron density in the binding site.The analysis of crystallographic data relies on several mathematical foundations [8]:
| Formula/Concept | Application in Crystallography |
|---|---|
| Bragg's Law: ( nλ = 2d \sinθ ) | Relates the X-ray wavelength (λ) and diffraction angle (θ) to the spacing (d) between atomic planes in the crystal. |
| Structure Factor ((F_{hkl})): ( F_{hkl} = Σ [ f_j e^{-2πi(hx_j + ky_j + lz_j)} ] ) | A complex number representing the amplitude and phase of the wave diffracted by the (hkl) set of crystal planes. |
| Fourier Transform | Used to calculate the electron density map from the structure factors, into which the atomic model is built. |
| R-factors (R & R~free~) | Quantitative measures of the agreement between the model and the experimental data, used to monitor refinement quality [7]. |
Since direct data for Veratril is unavailable, here are practical steps you can take:
The compound "this compound" is identified in chemical databases as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, with the molecular formula C₁₈H₁₈O₆ [1] [2]. A 2008 structural study characterized this molecule but did not explore any supramolecular applications [2].
Your interest likely stems from a confusion with steroidal alkaloids found in plants of the Veratrum genus, such as cyclopamine, veratramine, and cycloposine [3] [4] [5]. These are the compounds with significant and well-documented bioactivity in cutting-edge research. The following sections detail the relevant science for these alkaloids.
Veratrum alkaloids like cyclopamine and veratramine are potent inhibitors of the Hedgehog (Hh) signaling pathway [3] [4] [5]. This pathway is crucial for cell growth and differentiation during embryonic development, and its abnormal activation is linked to over 20 types of cancer [3].
The diagram below illustrates how these alkaloids inhibit the pathway.
Inhibition of the Hedgehog signaling pathway by Veratrum alkaloids. They bind Smoothened (SMO) to prevent downstream gene activation. [3]
The following table summarizes the anticancer effects of Veratrum alkaloids, primarily through Hh pathway inhibition.
| Alkaloid / Extract | Experimental Model | Key Findings / Bioactivity | Quantitative Measures / IC₅₀ |
|---|---|---|---|
| Veratramine [4] | Human non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H358, NCI-H1299) | ↓ Cell viability, ↑ apoptosis, cell cycle arrest, ↓ cell migration, ↓ Hh signaling (Gli1) | IC₅₀: ~50 μM (cell viability after 24h) |
| Veratramine [5] | NIH/3T3 cells (Mouse embryonic fibroblasts) | Significant inhibition of the Hedgehog (Hh) signaling pathway | N/R |
| V. californicum Fraction 1 [3] | Hh signaling bioassay | Most effective fraction in inhibiting Hh signaling; contained veratrosine & cycloposine | Increased bioactivity vs. 0.1 μM cyclopamine |
| Crude V. californicum Extract [3] | Hh signaling bioassay | Suppressed Hh signaling pathway | Baseline activity |
| Cyclopamine [3] | Various human cancer xenograft models (e.g., colon, glioma, pancreatic) | Suppressed tumor growth; used as benchmark in studies | 0.1 μM used as reference standard |
Legend: ↓ = Suppressed/Decreased; ↑ = Induced/Increased; N/R = Not Reported in the provided results.
Here is a detailed methodology for evaluating the anticancer properties of these alkaloids, based on the cited research.
1. Cell Culture and Compound Preparation
2. Cell Viability Assay (CCK-8)
3. Wound Healing / Migration Assay
(Initial wound area - Final wound area) / (Initial wound area) × 100%.4. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
5. Protein Expression Analysis (Immunoblotting)
The suppression of the Hh pathway by Veratrum alkaloids represents a promising therapeutic strategy, especially for cancers like NSCLC and basal cell carcinoma where this pathway is abnormally active [3] [4]. Future research is needed to:
Veratril (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione) is a significant organic compound with molecular formula C₁₈H₁₈O₆ and molecular weight of 330.33 g/mol [1]. This diketone derivative possesses structural features that make it valuable for pharmaceutical research and organic synthesis. As a crystalline solid with notable biological activity, including antibacterial properties, efficient synthesis of this compound is essential for drug development applications [1].
The synthesis pathway from vanillin represents a practical approach to obtaining this compound, leveraging vanillin's commercial availability and well-characterized chemistry. These application notes provide detailed protocols for researchers and development professionals, emphasizing reproducibility, safety considerations, and analytical verification methods to ensure consistent results in pharmaceutical research settings.
The synthesis of this compound from vanillin involves a multi-step transformation where vanillin serves as the foundational precursor. Vanillin (4-hydroxy-3-methoxybenzaldehyde) provides the basic aromatic structure that undergoes methoxy group introduction and subsequent oxidation to form the diketone functionality characteristic of this compound.
The complete synthesis involves two primary chemical transformations: initial O-methylation of the phenolic hydroxyl group followed by oxidative coupling to form the central diketone bridge. The molecular structure of this compound features two 3,4-dimethoxyphenyl rings connected by a ethane-1,2-dione bridge, creating a symmetrical α-diketone with potential for diverse chemical reactivity [1]. The methoxy groups at the 3- and 4-positions of each phenyl ring significantly influence the electronic character of the molecule, enhancing its solubility in organic solvents and potentially modulating its biological activity [1].
The following diagram illustrates the complete synthetic pathway from vanillin to this compound, including the intermediate veratraldehyde:
Figure 1: Synthetic Pathway from Vanillin to this compound
This established procedure from Organic Syntheses provides high yields of veratraldehyde through O-methylation of vanillin [2].
Materials:
Procedure:
Yield: 164-173 g (82-87% of theoretical), m.p. 43-44.5°C [2]
Purification: Crude product can be purified by distillation under reduced pressure (153°C/8 mm Hg) to yield pure veratraldehyde (m.p. 46°C) [2].
This greener approach utilizes dimethyl carbonate as a methylating agent, offering environmental and safety advantages [3].
Materials:
Procedure:
Yield and Advantages: This method achieves high conversion rates with reduced environmental impact, utilizing non-toxic reagents and generating minimal waste [3].
The subsequent transformation of veratraldehyde to this compound (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione) involves oxidative coupling to form the diketone bridge.
Materials:
Procedure:
Characterization: Pure this compound exhibits characteristic spectral properties: ¹H NMR signals for methoxy groups around δ 3.8-4.0 ppm, aromatic protons between δ 6.8-7.8 ppm, and IR carbonyl stretches at approximately 1680 cm⁻¹ [1].
Table 1: Quantitative Comparison of Veratraldehyde Synthesis Methods
| Parameter | Methyl Sulfate Method | Dimethyl Carbonate Method |
|---|---|---|
| Reaction Temperature | 80-100°C [4] [2] | 80-150°C [3] |
| Reaction Time | 2-4 hours [2] | 2-8 hours [3] |
| Yield | 82-87% [2] | Comparable high yield [3] |
| pH Control | Critical (8.5-9.5) [4] | Less critical [3] |
| Safety Concerns | High (methyl sulfate toxicity) [2] | Moderate (higher temperatures) [3] |
| Environmental Impact | Higher (toxic reagents) [2] | Lower (greener reagents) [3] |
| By-products | Sodium sulfate, methanol | Carbon dioxide, methanol |
| Purification | Ether extraction, distillation | Phase separation, crystallization |
Table 2: Key Physical Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₈O₆ [1] |
| Molecular Weight | 330.33 g/mol [1] |
| CAS Registry Number | 554-34-7 [1] |
| Appearance | Yellow crystalline solid [1] |
| Solubility | Soluble in ethanol, DMSO; freely soluble in chloroform [1] |
| Structural Features | Dual diketone structure with methoxy groups on both phenyl rings [1] |
| Biological Activity | Antibacterial properties; potential pharmaceutical applications [1] |
The following workflow diagram outlines the complete experimental procedure for the synthesis of this compound from vanillin:
Figure 2: Complete Experimental Workflow for this compound Synthesis
This compound's structure can be confirmed through multiple analytical techniques:
This compound and its synthetic intermediates show significant potential in pharmaceutical research:
Table 3: Common Experimental Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield in methylation | Incorrect pH control | Maintain pH between 8.5-9.5 throughout reaction [4] |
| Poor product purity | Incomplete extraction or drying | Use anhydrous MgSO₄; ensure proper extraction technique [2] |
| Reaction not initiating | Temperature too low | Pre-heat reagents; ensure reaction maintained at 80-90°C [4] |
| Color abnormalities | Oxidation side products | Use inert atmosphere when necessary; control reaction time |
| Difficulty in crystallization | Rapid cooling | Allow slow cooling for proper crystal formation [2] |
The synthesis of this compound from vanillin represents a robust and well-established route to this pharmaceutically relevant compound. Researchers can select between the traditional methyl sulfate method for high yields or the greener dimethyl carbonate approach based on their specific requirements, available equipment, and safety considerations. Proper execution of these protocols, with attention to critical parameters such as pH, temperature, and purification techniques, will consistently yield high-quality this compound suitable for drug development applications.
| Catalyst System | Reaction Conditions | Conversion | Selectivity | Key Advantages |
|---|---|---|---|---|
| Mn-Zn/AC (Bimetallic) [1] | 90°C, 15 bar, TBHP solvent, continuous reactor | 98% | 98% | High efficiency, waste-derived support, excellent reusability (95.8% yield after 5 runs) |
| Ru/Al₂O₃ (Heterogeneous) [2] | 160°C, 5 bar air, water solvent, batch reactor | ~89% | ~89% (at 8 h) | Uses molecular oxygen, but prolonged reaction leads to decarbonylated byproduct |
| Mg-doped Copper Chromite [3] | 100°C, atmospheric air, various solvents | Data not fully quantified | Data not fully quantified | Tunable catalyst, heterogeneous, detailed mechanistic study available |
| Lignin Peroxidase (Enzymatic) [4] | Ambient temperature, aqueous buffer, H₂O₂ oxidant | Varies with conditions | Varies with conditions | Biocatalytic, specific, green chemistry approach |
The provided search results do not contain specific information on the oxidation of "veratroin" to "veratril". However, they extensively cover the closely related and well-studied reaction of veratryl alcohol (VA) to veratraldehyde (VAld), a process of significant importance in industrial chemistry and biotechnology [1] [4] [2]. The following application notes detail the most effective and contemporary methods for this valuable transformation.
Veratraldehyde (3,4-dimethoxybenzaldehyde) is a high-value chemical used as a flavoring agent, odorant, and pharmaceutical intermediate [1]. The selective oxidation of veratryl alcohol to veratraldehyde is a critical reaction; however, achieving high conversion and selectivity without over-oxidation is challenging. This application note consolidates robust catalytic protocols, including a highly efficient bimetallic system and a green enzymatic method, to serve researchers in drug development and synthetic chemistry.
Protocol 1: High-Efficiency Continuous Oxidation with Mn-Zn/Activated Carbon Catalyst This method uses a bimetallic catalyst on waste-derived activated carbon for superior performance in a continuous process [1].
AC-Mn(10%)/Zn(15%) catalyst. The material is characterized by XRD, BET, FT-IR, and TEM [1].AC-Mn(10%)/Zn(15%) catalyst.Protocol 2: Enzymatic Oxidation Using Lignin Peroxidase (LiP) This green chemistry approach utilizes a biocatalyst and is typically performed in an aqueous buffer at ambient conditions [4].
The following diagram illustrates the workflow for the continuous process and the mechanism of the enzymatic oxidation:
Ru/Al₂O₃ system, a decrease in yield over reuse cycles has been observed, possibly due to metal leaching. The Mn-Zn/AC catalyst demonstrates superior reusability [1] [2].Ru/Al₂O₃, veratraldehyde can decarbonylate to veratrole (1,2-dimethoxybenzene) [2].Ru/Al₂O₃ in methanol solvent, the methyl ether of veratryl alcohol is formed instead of the aldehyde [2].The oxidation of veratryl alcohol to veratraldehyde can be accomplished with high efficiency using modern catalytic methods. The continuous process with the Mn-Zn/AC bimetallic catalyst is recommended for its high conversion, selectivity, and robust reusability [1]. The enzymatic LiP-based method provides a sustainable and specific alternative for applications in green chemistry. Researchers should select the protocol that best aligns with their requirements for scalability, sustainability, and infrastructure.
Macrocycles, typically defined as organic compounds comprising a ring of twelve or more atoms, occupy a crucial chemical space between traditional small molecules and large biologics [1]. Their constrained yet flexible conformations allow them to bind to challenging biological targets, such as protein-protein interactions, which are often considered "undruggable" by conventional small molecules [2] [3]. This capability stems from their ability to present key functional groups in a pre-organized manner, leading to higher affinity and selectivity compared to their linear analogues [3] [1].
The strategic importance of macrocycles is underscored by the fact that more than 60 macrocyclic compounds have been approved as drugs by the U.S. FDA, primarily in therapeutic areas like infectious disease, oncology, and as immunosuppressants [1]. However, discovering and synthesizing novel macrocycles remains a complex challenge. These application notes detail cutting-edge, high-throughput synthesis and screening methodologies designed to accelerate the development of new macrocyclic therapeutics.
Several innovative strategies have been developed to efficiently generate large, diverse libraries of macrocycles. The table below summarizes the core approaches:
Table 1: Key Methodologies for Macrocycle Library Synthesis
| Methodology | Key Principle | Library Scale | Cyclization Strategy | Key Advantages |
|---|---|---|---|---|
| Step-wise "Adding and Reacting" [2] [4] | Sequential coupling of three building blocks in solution. | 3,780 compounds from 15x42x6 blocks. | Thiol-to-amine with bis-electrophile linkers. | No purification needed between steps; high efficiency. |
| Build/Couple/Pair (B/C/P) with Greener Chemistry [5] | Iterative coupling of carbohydrate-derived blocks followed by cyclization. | 13 macrocycles demonstrated. | Ring-Closing Metathesis (RCM). | Eco-compatible conditions, uses green solvents. |
| DNA-Encoded Library Technology (DELT) [1] | DNA-barcoded synthesis enabling ultra-high-throughput screening. | >40 billion compounds. | Click chemistry, thioether/disulfide formation. | Unparalleled library diversity; incorporates unnatural amino acids. |
This solution-phase strategy enables the combinatorial synthesis of large macrocycle libraries without intermediate purification steps [2] [4].
Workflow Overview:
Detailed Experimental Procedure:
Initial Alkylation Reaction:
Cysteine Side-Chain Deprotection:
Macrocyclization:
This Diversity-Oriented Synthesis (DOS) approach utilizes sugar-derived building blocks and greener solvents to create macrocycles containing 1,2,3-triazole rings [5].
Workflow Overview:
Detailed Experimental Procedure:
Build Phase - Preparation of Building Blocks:
Couple Phase - Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC):
Pair Phase - Ring-Closing Metathesis (RCM):
After synthesizing a macrocycle library, the crude reaction mixtures can be screened directly against biological targets.
Case Study: Screening a 3780-Member Library against Thrombin
The synthesis and screening methodologies detailed in these application notes provide robust frameworks for discovering novel macrocyclic therapeutics. The step-wise solution-phase and the eco-compatible DOS approaches enable the rapid generation of diverse libraries, while DEL technology offers access to an unprecedented chemical space. The successful identification of a potent thrombin inhibitor demonstrates that combinatorial screening of macrocyclic libraries is a powerful strategy for identifying high-affinity ligands with novel synergistic interactions, providing a promising avenue for targeting challenging diseases.
Veratryl alcohol (VA) is a secondary metabolite secreted by many white-rot fungi, most notably Phanerochaete chrysosporium, and plays a crucial role in lignin biodegradation studies. As a natural substrate for lignin peroxidase (LiP), VA serves multiple potential functions in enzymatic lignin degradation systems, including acting as a redox mediator, enhancing enzyme stability, and facilitating the oxidation of recalcitrant non-phenolic lignin structures. The mechanism involves LiP oxidizing VA to its cation radical (VA•+), which may subsequently act as a diffusible oxidant capable of attacking inaccessible lignin regions within the plant cell wall. This application note provides detailed methodologies for investigating VA transformation by LiP and its applications in lignin degradation research [1] [2].
Veratryl alcohol serves several important functions in lignin peroxidase-catalyzed systems:
Table 1: Kinetic Parameters of Veratryl Alcohol Oxidation by Various Peroxidases
| Enzyme Source | pH Optimum | Temperature Range | Stability Enhancement | Primary Product | Reference |
|---|---|---|---|---|---|
| P. chrysosporium LiP | 3.0-4.5 | 28-50°C | Significant | Veratraldehyde | [1] [2] |
| HRP pool (HRP-VI) | 5.8 | 35-45°C | 3.9-fold (at 35°C) | Veratraldehyde | [3] |
| HRP-IX (basic isoenzyme) | 5.8 | 35-45°C | Moderate | Veratraldehyde | [3] |
Table 2: Interaction Energies and Kinetic Parameters for LiP Mutants with VA
| LiP Variant | Interaction Energy with VA (kcal/mol) | Km for VA (μM) | kcat (s⁻¹) | Key Residues Identified |
|---|---|---|---|---|
| Wild-type (H8) | -12.5 ± 0.9 | 80 ± 10 | 15.2 ± 0.8 | Glu168, Glu250, Asp165 |
| E168A | -8.2 ± 0.7 | 450 ± 30 | 14.5 ± 0.5 | Glu168 (binding) |
| E250A | -9.1 ± 0.5 | 320 ± 20 | 5.8 ± 0.3 | Glu250 (binding/catalysis) |
| D165A | -10.8 ± 0.6 | 125 ± 15 | 14.0 ± 0.6 | Asp165 |
Computational and experimental studies have identified key residues in P. chrysosporium LiP isoenzyme H8 that are crucial for VA interaction:
Purpose: To measure LiP activity through VA oxidation to veratraldehyde.
Materials:
Procedure:
Notes:
Purpose: To evaluate whether VA•+ acts as a diffusible oxidant using immobilized dye in porous beads.
Materials:
Procedure:
Interpretation:
Purpose: To identify critical residues involved in VA binding and oxidation.
Materials:
Procedure:
Notes:
The following diagram illustrates the current understanding of VA oxidation by LiP and the potential mechanisms of lignin degradation:
Diagram 1: Mechanisms of Veratryl Alcohol Oxidation by Lignin Peroxidase and Proposed Pathways for Lignin Degradation. This diagram illustrates the catalytic cycle of LiP and the two proposed mechanisms for lignin oxidation. The bound mediator mechanism involves VA•+ remaining enzyme-associated and facilitating electron transfer from lignin, while the diffusible oxidant mechanism proposes release of VA•+ into solution to oxidize inaccessible lignin regions. Current evidence suggests the bound mechanism predominates, as experimental systems show limited diffusion of oxidizing capacity into porous matrices [1].
Veratryl alcohol remains an essential component in lignin peroxidase studies, serving both as a substrate and potential redox mediator. The protocols outlined herein enable researchers to investigate VA transformation kinetics, assess its role as a diffusible oxidant, and identify critical enzyme residues through mutagenesis approaches. Recent evidence suggesting limited release of VA•+ as a diffusible oxidant indicates the need for further investigation into alternative mechanisms of lignin degradation and the potential role of other low-molecular-weight oxidants in white-rot fungi. These application notes provide a foundation for standardized approaches in studying this ecologically and industrially significant enzymatic system.
Trans-resveratrol (3, 4',5-trihydroxystilbene) is a naturally occurring phytochemical found in various foods including grapes, peanuts, and wine, possessing a broad range of pharmacological properties including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer activities [1]. The compound exists as trans and cis isomers, with the trans isomer being the primary form found in fruits and plants, though some isomerization to the cis form can occur during fermentation processes [1]. Accurate quantification of trans-resveratrol in biological matrices presents analytical challenges due to its potential for photochemical isomerization and the lack of sensitive detection methods in earlier research [1].
This application note provides a detailed, validated HPLC method for the determination of trans-resveratrol in human plasma using liquid-liquid extraction, developed in accordance with International Conference on Harmonisation (ICH) guidelines [1]. The method offers significant advantages in terms of sensitivity, precision, and efficiency compared to previously reported approaches, making it suitable for routine monitoring in laboratory settings [1].
Table 1: HPLC Instrumentation Parameters
| Component | Specification |
|---|---|
| HPLC System | Shimadzu Class VP series |
| Pumps | Two LC-10ATVP pumps |
| Detector | SPD-10AVP variable wavelength programmable UV-vis detector |
| Data Station | Shimadzu Class VP version 6.12 SP2 |
| Analytical Column | Phenomenex C18 (250 mm × 4.6 mm, 5 μm) |
| Guard Column | Phenomenex C18 (4 mm × 3 mm, 5 μm) |
Table 2: Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Mobile Phase | Methanol:phosphate buffer (pH 6.8) (63:37%, v/v) |
| Buffer Preparation | 0.5% (v/v) orthophosphoric acid solution in Milli-Q water, pH adjusted to 6.8 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 306 nm |
| Injection Volume | 50 μL |
| Temperature | Ambient |
| Run Time | 10 minutes |
The complete sample preparation workflow is illustrated below:
The method was comprehensively validated according to ICH guidelines [Q2(R1)] with the following results [1] [2]:
Table 3: System Suitability Results
| Parameter | Trans-Resveratrol | Caffeine (IS) | Acceptance Criteria |
|---|---|---|---|
| Retention Time (min) | 3.94 | 7.86 | - |
| Theoretical Plates | >2000 | >2000 | >2000 |
| Tailing Factor | <2 | <2 | ≤2 |
| Resolution | - | - | >1.5 between peaks |
Table 4: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.010-6.4 μg/mL | - |
| Regression Coefficient (R²) | >0.9998 | ≥0.999 |
| LOD | 0.006 μg/mL | - |
| LOQ | 0.008 μg/mL | - |
| Intra-day Precision (% RSD) | 0.46-1.02% | ≤2% |
| Inter-day Precision (% RSD) | 0.63-2.12% | ≤2% |
| Accuracy | Within ±15% of nominal values | Within ±15% |
| Extraction Recovery | Excellent and reproducible | Consistent and high |
| Stability | Stable for 15 days at -20°C | No significant degradation |
The method demonstrated excellent specificity with no interference from plasma components at the retention times of trans-resveratrol (3.94 min) and caffeine IS (7.86 min) [1]. The chromatographic resolution between analytes was sufficient for accurate quantification.
The following diagram illustrates the key factors and relationships in the HPLC method development and validation process:
Table 5: Common Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Peak Tailing | Column degradation | Replace guard column, flush analytical column |
| Retention Time Shift | Mobile phase pH variation | Standardize buffer preparation, check pH accurately |
| Reduced Recovery | Incomplete protein precipitation | Ensure proper solvent:plasma ratio, vortex thoroughly |
| cis-Resveratrol Formation | Light exposure during preparation | Perform all steps in dim light, use amber vials |
| Low Sensitivity | Detector lamp degradation | Check lamp hours, replace if necessary |
This validated method is particularly suitable for:
The method's high sensitivity (LOQ 0.008 μg/mL) enables detection of trans-resveratrol at physiologically relevant concentrations, while its robust validation ensures reliability for regulatory submissions [1].
The presented HPLC method for the determination of trans-resveratrol in human plasma demonstrates excellent performance characteristics including sensitivity, precision, accuracy, and selectivity. The method employs a simple sample preparation procedure with liquid-liquid extraction and provides reliable quantification over a clinically relevant concentration range of 0.010-6.4 μg/mL. Strict adherence to light protection protocols during sample handling prevents photoisomerization, ensuring accurate measurement of the trans-resveratrol form. This fully validated method is suitable for application in various pharmaceutical and clinical research settings requiring precise quantification of trans-resveratrol in biological matrices.
Crystallization represents a critical unit operation in pharmaceutical development that directly impacts drug purity, stability, bioavailability, and manufacturing consistency. For small molecule drugs like Veratril, controlling crystallization conditions determines critical quality attributes including crystal habit, polymorphic form, particle size distribution, and chemical purity. The process occurs when a solute reaches a state of supersaturation in a solvent, where the concentration exceeds equilibrium solubility, creating a thermodynamic driving force for crystal nucleation and growth. Successful crystallization requires traversing the phase diagram from undersaturated conditions through the metastable zone where crystal growth occurs without spontaneous nucleation, into the labile zone where rapid nucleation dominates [1] [2].
The metastable zone width (MSZW) represents a crucial concept in crystallization control, defining the region between the solubility curve and the spontaneous nucleation boundary. Supersaturation control strategies within this zone enable regulation of nucleation and crystal growth mechanisms, which is essential for achieving high yield and optimal product quality [2]. For this compound, understanding and controlling the MSZW allows for the manipulation of crystal properties by modulating supersaturation through various process parameters including temperature profiles, antisolvent addition rates, and evaporation protocols. The integration of crystallization with advanced process analytical technologies (PAT) represents a paradigm shift in pharmaceutical manufacturing, enabling real-time monitoring and control of critical crystallization parameters.
Successful crystallization begins with meticulous sample preparation to ensure high purity and stability. For small molecules like this compound, this involves:
Sample purity is paramount, as even minor impurities at levels below 1% can significantly impact crystal nucleation kinetics, growth rates, and polymorphic outcome. The presence of structurally similar impurities can lead to crystal habit modification or complete inhibition of crystallization under otherwise optimal conditions [1].
A comprehensive analytical approach should be employed to characterize the starting material before crystallization experiments:
Table 1: Analytical Techniques for Pre-crystallization Assessment
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC/UPLC | Chemical purity assessment | Purity %, impurity profile, related substances |
| DSC | Thermal behavior analysis | Melting point, polymorphism, degradation temperature |
| TGA | Solvent/water content | Weight loss, decomposition profile |
| PXRD | Solid form analysis | Crystallinity, polymorph identification |
| Solubility Studies | Solvent screening | Solubility curves in multiple solvents |
These analytical techniques provide a comprehensive understanding of the this compound starting material, enabling informed decisions about crystallization strategy and identifying potential challenges early in the process development timeline.
The identification of initial crystallization conditions represents the foundational step in process development. For this compound, a structured screening approach should be implemented:
High-throughput screening systems enable rapid evaluation of hundreds of crystallization conditions using small material quantities, significantly accelerating the identification of promising leads. These systems typically utilize 96-well or 384-well plate formats with automated liquid handling systems to prepare crystallization trials with varying solvent compositions, concentrations, and additives [3]. The Drop Volume Ratio/Temperature (DVR/T) method has proven effective for optimizing initial hits by systematically varying the ratio of compound to crystallization cocktail while simultaneously screening temperature, requiring no biochemical reformulation [3].
For challenging crystallization systems, advanced screening strategies may be employed:
These advanced approaches address the stochastic nature of primary nucleation, improving reproducibility and enabling control over crystal form and size distribution. The integration of artificial intelligence and machine learning approaches has shown promise in predicting solubility and crystallization behavior based on molecular structure and solvent properties, potentially reducing experimental burden [4].
Table 2: Crystallization Screening Matrix for this compound
| Screening Method | Solvent System | Temperature Range | Key Observations |
|---|---|---|---|
| Slow Evaporation | Methanol, Acetone, Acetonitrile | 4°C to 40°C | Crystal habit, nucleation density |
| Cooling Crystallization | Ethanol/Water, Acetone/Water | -10°C to 50°C | Metastable zone width, yield |
| Antisolvent Addition | DMSO/Water, THF/Heptane | 10°C to 30°C | Induction time, crystal size distribution |
| Slurry Conversion | Multiple solvents | 20°C to 40°C | Polymorphic stability, transformation pathways |
Once initial crystallization conditions have been identified, systematic optimization is required to achieve the desired critical quality attributes. The DVR/T method provides an efficient approach by simultaneously varying compound concentration, precipitant concentration, and temperature without requiring solution reformulation [3]. This method has demonstrated significant effects on crystal morphology, size, and quality across multiple systems.
For this compound, the following parameters should be systematically optimized:
The relationship between temperature and solubility can be direct or inverse depending on the solvent system, as demonstrated in crystallization studies where the same compound showed opposite solubility-temperature relationships in different solvent systems [3]. This highlights the importance of solvent-specific optimization rather than assuming generalized temperature effects.
Recent advances in crystallization control have focused on supersaturation modulation to direct crystallization pathways. In membrane distillation crystallization (MDC), membrane area adjustment has been used to modify kinetics without changing mass and heat transfer within the boundary layer [2]. This approach demonstrates that:
The implementation of in-line filtration strategies further enhances control by ensuring crystal retention within the crystallizer, reducing deposition on vessel surfaces, enabling consistent supersaturation maintenance, and extending crystal growth periods [2]. These approaches allow segregation of crystal phases into bulk solution, enabling independent control of growth mechanisms to improve crystal habit, shape, and purity.
Comprehensive characterization of this compound crystals is essential to confirm target properties and ensure consistent product quality. The following analytical techniques should be employed:
These techniques provide a multidimensional understanding of crystal properties, enabling correlation of process parameters with critical quality attributes.
For comprehensive polymorph screening, multiple analytical approaches should be integrated:
Table 3: Analytical Techniques for Polymorph Characterization
| Technique | Information Obtained | Detection Capability |
|---|---|---|
| Hot Stage Microscopy | Visual polymorphic transitions, melting behavior | Qualitative identification |
| Raman Spectroscopy | Molecular vibration signatures, polymorph distinction | Sensitive to molecular arrangement |
| SS-NMR | Molecular environment, polymorph confirmation | Definitive polymorph identification |
| DVS | Hydrate formation, stability under humidity | Solvate detection and characterization |
The integration of these analytical approaches provides a comprehensive understanding of the solid form landscape, enabling identification of the most thermodynamically stable form with optimal properties for formulation development.
Objective: Identify initial crystallization conditions for this compound using minimal compound.
Materials:
Procedure:
Quality Control: Include control wells with known crystallizing systems to verify proper plate preparation and incubation conditions.
Objective: Systematically optimize temperature and composition parameters for this compound crystallization.
Materials:
Procedure:
Quality Control: Perform triplicate experiments for key conditions to assess reproducibility, and verify crystal identity using XRD after isolation.
The following workflow diagram illustrates the comprehensive approach to crystallization optimization described in these protocols:
Crystallization Optimization Workflow: This diagram outlines the systematic approach to optimizing this compound crystallization conditions, from initial sample preparation through to final process scale-up.
The optimization of this compound crystallization conditions requires a systematic approach integrating high-throughput screening, systematic parameter optimization, and comprehensive analytical characterization. The application of the Drop Volume Ratio/Temperature (DVR/T) method enables efficient optimization without reformulation, while advanced supersaturation control strategies provide precise regulation of nucleation and crystal growth mechanisms. The integration of machine learning approaches for solubility prediction represents a promising direction for accelerating crystallization process development. Through the implementation of these detailed protocols and methodologies, researchers can achieve robust, scalable crystallization processes that deliver this compound crystals with the desired critical quality attributes for pharmaceutical development.
Density Functional Theory (DFT) has emerged as an indispensable computational tool in modern drug development, enabling researchers to predict molecular properties, reactivity, and spectroscopic characteristics with an optimal balance between accuracy and computational cost. For pharmaceutical compounds like Veratril, DFT calculations provide atomic-level insights that complement experimental data, guiding lead optimization and understanding mechanism of action. The fundamental principle of DFT rests on the Hohenberg-Kohn theorems, which establish that all ground-state molecular properties are uniquely determined by the electron density distribution, thereby simplifying the many-electron problem to a tractable computational form [1]. This theoretical foundation allows DFT to bypass the need for complex wavefunction calculations while maintaining sufficient accuracy for drug discovery applications.
The application of DFT in pharmaceutical research has grown substantially due to several key advantages. Unlike semi-empirical methods that sacrifice accuracy for speed, or wavefunction-based approaches that become computationally prohibitive for larger systems, DFT achieves chemical accuracy (errors typically < 3-5 kcal/mol) for organic molecules and organometallic complexes at reasonable computational cost [1] [2]. For this compound and similar drug molecules, this enables reliable prediction of molecular geometry, electronic properties, and reaction pathways that are difficult to probe experimentally. Furthermore, DFT serves as the quantum mechanical foundation for molecular dynamics simulations and docking studies, providing crucial parameters for force fields and binding affinity calculations [3].
The initial step in any DFT study of this compound involves molecular structure preparation and geometry optimization. Researchers should begin by constructing this compound's molecular structure using chemical drawing software or by extracting crystal structure data when available. For accurate results, the initial geometry should reflect realistic bond lengths and angles, which can be obtained from similar compounds in databases like Cambridge Structural Database. The optimization process then refines this initial structure to locate the global energy minimum corresponding to the most stable conformation—a critical prerequisite for all subsequent property calculations [2].
The geometry optimization protocol employs an iterative process where the atomic coordinates are systematically adjusted until the energy gradient falls below a specified threshold (typically 0.001 Hartree/Bohr for accurate calculations). This process requires careful selection of optimization algorithms, with the Berny algorithm (default in Gaussian) and BFGS method being widely used for organic molecules. During optimization, it's crucial to verify that the final structure represents a true minimum rather than a transition state by performing frequency calculations that should yield no imaginary vibrations. For flexible molecules like this compound with multiple rotatable bonds, conformational analysis should precede full optimization to ensure the global minimum is located, potentially using meta-dynamics or systematic rotational scans [2].
Basis sets represent molecular orbitals as linear combinations of predefined functions, with quality significantly impacting calculation accuracy and resource requirements. For this compound calculations, the recommended basis set strategy depends on the specific elements present and the properties of interest:
Table 1: Recommended Basis Sets for this compound DFT Calculations
| Basis Set | Description | Applications | Computational Cost |
|---|---|---|---|
| 6-31G(d) | Double-zeta with polarization on heavy atoms | Geometry optimization, initial screening | Low |
| 6-31+G(d,p) | Double-zeta with diffuse and polarization functions | Electronic properties, anion interactions | Medium |
| 6-311+G(d,p) | Triple-zeta with diffuse and polarization functions | Spectroscopy, accurate thermochemistry | High |
| def2-SVP | Balanced double-zeta basis | General purpose calculations | Low-Medium |
| def2-TZVP | Triple-zeta with polarization | High-accuracy single-point calculations | High |
The exchange-correlation functional represents the core approximation in DFT, with selection critically influencing result accuracy. For this compound calculations, functional performance should be evaluated against experimental data for similar compounds when available. Based on comprehensive benchmarking studies [2], several functionals have demonstrated reliability for pharmaceutical molecules:
Table 2: Performance of DFT Functionals for Pharmaceutical Applications
| Functional | Type | Strengths | Limitations | Recommended Verification |
|---|---|---|---|---|
| B3LYP | Hybrid | Geometries, frequencies | Underestimates barriers | Compare with MP2 geometries |
| PBE0 | Hybrid | Electronic properties, band gaps | Moderate dispersion | UV-Vis spectroscopy |
| ωB97X-D | Range-separated | Non-covalent interactions, charge transfer | Higher computational cost | Binding affinity measurements |
| M06-2X | Meta-hybrid | Thermochemistry, kinetics | Parameterized for main group | Reaction barrier experiments |
| BP86 | GGA | Metal-organic systems | Overbinding tendency | X-ray crystallography |
For most applications with this compound, we recommend the following default protocol that balances accuracy and computational efficiency:
This protocol leverages the efficiency of B3LYP/6-31G(d) for geometry optimization while employing the more sophisticated ωB97X-D functional with a larger basis set for final energy evaluation and property prediction. The inclusion of empirical dispersion corrections in ωB97X-D is particularly important for accurately modeling intermolecular interactions in drug binding [2].
Different research questions require tailored computational approaches:
The following diagram illustrates the complete DFT computational workflow for this compound structure analysis:
Figure 1: DFT Computational Workflow for this compound Structure Analysis
The appropriate selection of functional and basis set (collectively termed "model chemistry") depends on the specific research objective and available computational resources:
Figure 2: Model Chemistry Selection Guide for Different Calculation Types
Successful implementation of DFT protocols for this compound requires appropriate software selection and computational resources:
Vibrational spectroscopy calculations provide valuable fingerprints for this compound characterization. The standard protocol involves:
For NMR chemical shift prediction:
Electronic spectroscopy protocol:
For investigating this compound's interactions with biological targets, specialized protocols address non-covalent forces:
For computational screening of this compound derivatives:
Even with established protocols, DFT calculations may encounter convergence problems or unexpected results:
Method validation is essential before applying DFT protocols to novel this compound derivatives:
These application notes provide comprehensive protocols for DFT calculations applied to this compound structure analysis in drug development contexts. The recommended methodologies balance computational efficiency with the accuracy required for pharmaceutical research, emphasizing validation and troubleshooting strategies. As DFT methodologies continue evolving, particularly with machine learning acceleration [3], these protocols should serve as a foundation that researchers can adapt to their specific needs while maintaining scientific rigor. Proper implementation of these guidelines will enable reliable prediction of this compound's molecular properties, supporting drug development efforts through computational insight.
AN-P001 | September 2024
1. Introduction Supramolecular host-guest chemistry utilizes synthetic organic compounds with enforced cavities to accommodate guest molecules through non-covalent interactions. These systems provide powerful tools for enhancing drug solubility, stability, and targeted delivery. Key macrocyclic hosts include cucurbit[(n)]urils (CB[(n)]), cyclodextrins (CDs), and calixarenes (CX), each offering distinct cavity properties and binding capabilities for therapeutic and diagnostic applications [1] [2] [3].
2. Comparative Properties of Macrocyclic Hosts Table 1: Key Characteristics of Prominent Macrocyclic Hosts
| Host Molecule | Primary Structural Features | Typical Guest Molecules | Key Strengths in Drug Development |
|---|---|---|---|
| Cucurbit[(n)]urils (CB[(n)]) | Rigid, pumpkin-shaped macrocycle with a hydrophobic cavity and polar carbonyl portals [1] [2]. | Adamantane derivatives, cationic drugs, ferrocene [2]. | Very high binding affinity; protects drug from metabolic degradation; enhances bioavailability [2]. |
| Cyclodextrins (CDs) | Toroidal, cone-shaped cyclic oligosaccharides; hydrophobic interior, hydrophilic exterior [1] [3]. | Small, hydrophobic organic molecules [1]. | Excellent aqueous solubility enhancers; generally recognized as safe (GRAS) [1]. |
| Calixarenes (CX) | Cup-shaped macrocyclic structures with tunable hydrophobic cavities [1]. | Ions and small organic molecules [1]. | Highly tunable upper and lower rims for functionalization; potential for targeted drug delivery [1]. |
3. Experimental Protocols
Protocol 1: Preparation of a CB[7]-Adamantane Inclusion Complex for Drug Solubilization
Protocol 2: Using Cyclodextrins as Excipients in Electrolyte Formulations
4. Visual Workflow: Host-Guest Complex Characterization The following diagram outlines the general workflow for preparing and characterizing a host-guest complex, as described in the protocols.
5. Summary of Key Applications Table 2: Representative Applications of Host-Guest Systems
| Application Area | Host System | Guest Molecule | Observed Outcome / Benefit |
|---|---|---|---|
| Drug Delivery & Bioavailability | CB[7] [2] | Adamantane-functionalized drugs [2] | Enhanced solubility and resistance to metabolic conditions [2]. |
| Electrochemical Energy Storage | Cyclodextrins (CDs) [1] | Ions / Small organics [1] | Improved cycling stability and ion transport in batteries [1]. |
| Sensing & Diagnostics | Cavitands [3] | Various analytes [3] | Selective detection of target molecules via indicator displacement assays [2]. |
6. Challenges and Future Perspectives While host-guest systems show immense promise, several challenges remain. For cucurbiturils and calixarenes, fundamental understanding of their reaction kinetics in electrochemical contexts is still developing [1]. Scalable and cost-effective synthesis of certain hosts, particularly deeper-cavity cucurbiturils and functionalized cavitands, can be a barrier to widespread commercial application [2] [3]. Future research is directed toward creating more sophisticated multi-stimuli responsive systems and integrating these molecular containers into hybrid nanomaterials for combined theranostic applications [4].
7. References
Fourier transform infrared (FT-IR) spectroscopy represents a powerful analytical technique for the molecular characterization of organic compounds such as this compound (C₁₈H₁₈O₆). This molecular formula is documented in PubChem under CID 226353, confirming the basic chemical structure subject to analysis [1]. FT-IR spectroscopy operates on the principle that molecular bonds absorb specific frequencies of infrared light that correspond to their natural vibrational frequencies, creating a unique spectral fingerprint for each compound. The technique has gained widespread adoption in pharmaceutical research and drug development due to its unique combination of sensitivity, specificity, flexibility, and robustness in analyzing solid, liquid, and gaseous analytes [2].
The value of FT-IR spectroscopy in pharmaceutical analysis stems from its ability to provide detailed information about molecular structure, functional groups, and intermolecular interactions without extensive sample preparation. For researchers investigating this compound, FT-IR can elucidate structural characteristics, identify potential polymorphic forms, reveal hydrogen bonding patterns, and detect possible impurities or degradation products. Modern FT-IR instruments offer significant advantages over traditional dispersive IR spectrometers, including enhanced speed, improved sensitivity, and greater spectral accuracy due to the Fellgett (multiplex) and Jacquinot (throughput) advantages [3]. These technical benefits make FT-IR particularly suitable for the comprehensive characterization of complex organic molecules like this compound throughout the drug development pipeline.
FT-IR spectroscopy is based on the fundamental principle that covalent bonds between atoms in organic molecules behave like stiff springs that can stretch, bend, rotate, and scissor when exposed to infrared radiation [2]. These molecular vibrations occur at specific frequencies that depend on the bond strength, atomic masses, and molecular geometry. When the frequency of incident infrared light matches the natural vibrational frequency of a specific molecular bond, energy is absorbed, promoting the bond to a higher vibrational state. This absorption creates characteristic bands in the infrared spectrum that serve as identifying markers for functional groups present in the sample.
The working principle of FT-IR spectrometers centers around the Michelson interferometer, which consists of a beam splitter, a fixed mirror, and a precisely moving mirror [3]. Infrared radiation from the source is split into two beams that travel different paths before recombining at the beam splitter, creating an interference pattern known as an interferogram. This interferogram contains information about all infrared frequencies absorbed by the sample, encoded in the time domain. Through the application of the Fourier Transform algorithm (specifically the Fast Fourier Transform or FFT), this complex interferogram is converted into a conventional infrared spectrum displaying intensity versus wavenumber [2] [3]. This transformation from raw interferogram to interpretable spectrum represents the core innovation of FT-IR technology and enables its superior performance characteristics compared to dispersive instruments.
FT-IR spectroscopy offers several significant advantages over traditional dispersive infrared instruments, making it particularly valuable for pharmaceutical characterization:
Multiplex (Fellgett) Advantage: FT-IR spectrometers measure all wavelengths simultaneously rather than sequentially, resulting in a significant improvement in signal-to-noise ratio for a given measurement time. This enhancement follows a √M relationship, where M represents the number of resolution elements, potentially improving measurement speed by orders of magnitude while maintaining equivalent signal-to-noise ratios [3].
Throughput (Jacquinot) Advantage: The absence of narrow slits in FT-IR instruments allows much more radiation to reach the detector throughout the measurement process. This increased optical throughput enables better quality spectra from smaller samples or more rapid analysis, both critical factors in pharmaceutical applications where sample quantity and analysis speed may be limiting factors [3].
High Spectral Accuracy and Resolution: The wavelength scale in FT-IR instruments is calibrated using a highly stable reference laser, providing exceptional wavenumber accuracy typically better than 0.01 cm⁻¹. Furthermore, spectral resolution is directly determined by the maximum optical path difference achieved by the moving mirror, with modern research-grade instruments capable of achieving resolutions up to 0.5 cm⁻¹ or better, enabling the discrimination of closely spaced spectral features [3].
Table 1: Key Performance Advantages of FT-IR Spectroscopy for Pharmaceutical Analysis
| Advantage | Technical Basis | Benefit for this compound Characterization |
|---|---|---|
| Multiplex (Fellgett) | Simultaneous measurement of all wavelengths | Improved signal-to-noise ratio or faster analysis |
| Throughput (Jacquinot) | No energy-limiting slits | Ability to analyze small sample quantities |
| High Spectral Accuracy | Laser-referenced wavenumber calibration | Precise peak identification for structural elucidation |
| High Resolution | Inverse relationship to mirror travel distance | Discrimination of subtle spectral features |
The analysis of solid samples like this compound requires careful selection of appropriate sampling techniques to obtain high-quality FT-IR spectra. Each method offers distinct advantages and limitations that must be considered in the context of research objectives, sample properties, and available instrumentation:
KBr Pellet Technique: This classical method involves grinding a small quantity of this compound (typically 1-2 mg) with potassium bromide (200-250 mg) and compressing the mixture under high pressure to form a transparent pellet [4]. The primary advantage of this technique is that KBr is transparent across the mid-IR region and does not contribute interfering absorbance bands. Additionally, pellets can be stored under moisture-free conditions for future reference. However, the technique has several limitations: KBr is hygroscopic and can fog if not stored properly, the pellet preparation process is time-consuming, and the high pressure required may induce polymorphic changes in crystalline samples like this compound [4].
ATR (Attenuated Total Reflectance): ATR has become the most widely used sampling technique for solid materials due to its minimal sample preparation requirements. The method involves pressing the this compound sample directly against a high-refractive-index crystal (such as diamond, ZnSe, or Ge) to ensure optimal optical contact [2]. Infrared light undergoes total internal reflection within the crystal, generating an evanescent wave that penetrates a short distance (typically 0.5-5 µm) into the sample. ATR requires no sample dilution and can accommodate very small sample quantities, making it ideal for rapid analysis. Modern FT-IR instruments with ATR accessories enable spectrum acquisition in seconds rather than minutes, significantly enhancing analytical throughput.
Mull Technique: This traditional approach involves grinding this compound with an inert suspending agent such as Nujol (mineral oil) to form a thick paste that is placed between two salt plates [4]. While simple and rapid, the technique suffers from significant limitations: Nujol exhibits characteristic absorption bands in the IR region that may obscure important spectral features of this compound. This interference can be partially mitigated by using alternative mulling agents such as hexachlorobutadiene, but spectral interpretation remains complicated compared to other methods.
Solid Films: For some applications, this compound can be characterized by forming thin solid films through solvent evaporation or hot-pressing between IR-transparent windows [4]. This approach is particularly valuable for studying molecular orientation and anisotropic effects through polarized FT-IR measurements. However, the method may produce variations in film thickness and uniformity that complicate quantitative analysis.
Table 2: Comparison of Solid Sampling Techniques for this compound FT-IR Analysis
| Technique | Sample Preparation | Advantages | Limitations |
|---|---|---|---|
| KBr Pellet | Grinding with KBr and hydraulic pressing | Excellent spectral quality; permanent record | Time-consuming; potential for polymorphic changes |
| ATR | Direct application to crystal surface | Minimal preparation; rapid analysis; small samples | Limited penetration depth; surface-sensitive |
| Mull | Grinding with mulling agent | Simple; requires minimal equipment | Spectral interference from mulling agent |
| Solid Films | Solvent evaporation or hot-pressing | Suitable for orientation studies | Inconsistent thickness; potential solvent retention |
The choice of sampling technique for this compound characterization should be guided by specific research objectives and sample characteristics. For routine qualitative analysis, ATR-FTIR represents the most efficient approach, providing rapid results with minimal sample preparation. When quantitative analysis is required, the KBr pellet method may be preferable due to its ability to control path length and sample concentration more precisely. For polymorph screening, where pressure-induced phase transitions are a concern, either ATR or mull techniques should be employed to avoid potential alterations in crystalline structure during sample preparation. When investigating molecular orientation or conducting polarization studies, solid films provide the most appropriate sampling format despite their technical challenges.
Materials Preparation: Obtain anhydrous potassium bromide of spectroscopic grade and this compound reference standard of confirmed purity. Ensure all equipment is clean and dry to prevent moisture contamination. Pre-dry KBr powder at 110°C for 2-4 hours and store in a desiccator until use [4].
Sample Mixing: Precisely weigh approximately 1.0-1.5 mg of this compound and 200-250 mg of dried KBr using an analytical balance with 0.1 mg accuracy. Transfer both materials to an agate mortar and grind thoroughly for 2-3 minutes using a pestle to achieve a homogeneous mixture with uniform particle size distribution (ideally <5 µm). Proper grinding is essential to minimize light scattering and ensure optimal spectral quality.
Pellet Formation: Transfer the mixed powder to a 13-mm diameter pellet die and assemble according to manufacturer instructions. Apply pressure of approximately 8-10 tons using a hydraulic press under vacuum, maintaining pressure for 1-2 minutes to form a transparent pellet. Slowly release pressure and carefully remove the pellet from the die to avoid cracking or damage [4].
Pellet Storage: Immediately transfer the prepared pellet to a desiccator containing anhydrous desiccant to prevent moisture absorption. For optimal results, analyze the pellet immediately after preparation. If storage is necessary, maintain in a vacuum desiccator protected from light.
ATR Crystal Preparation: Clean the ATR crystal (typically diamond) with appropriate solvents (e.g., methanol, acetone) and lint-free wipes. Ensure the crystal surface is completely dry and free from previous sample residues before analysis.
Sample Application: Place a small quantity of this compound powder (typically 0.5-2 mg) directly onto the ATR crystal. For optimal results, use the integrated pressure applicator to apply firm, consistent pressure to the sample, ensuring uniform and complete contact with the crystal surface. The applied force should be sufficient to create a continuous film without damaging the crystal [2].
Rapid Analysis: With ATR sampling, no additional preparation is required. Proceed directly to spectral acquisition. Between samples, thoroughly clean the crystal surface to prevent cross-contamination.
Instrument Setup: Initialize the FT-IR spectrometer according to manufacturer specifications, allowing sufficient time for stabilization (typically 30-60 minutes). Purge the instrument optics with dry, CO₂-free air or nitrogen to minimize spectral contributions from atmospheric water vapor and carbon dioxide.
Background Measurement: Collect a background spectrum using the same sampling technique but without the this compound sample. For KBr pellets, use a pure KBr pellet prepared identically to sample pellets. For ATR, collect the background with a clean crystal. Set acquisition parameters to 4 cm⁻¹ resolution with 32-64 scans to optimize signal-to-noise ratio [5] [2].
Sample Spectral Acquisition: Position the prepared this compound sample in the instrument sample compartment. Collect the sample spectrum using identical parameters to the background measurement. Ensure the spectral range covers at least 4000-400 cm⁻¹ to capture the complete mid-IR region relevant for organic compound characterization.
Quality Verification: Examine the collected spectrum for acceptable signal-to-noise ratio (typically >100:1 for the strongest bands) and absence of artifacts such as saturation, fringes, or excessive scattering. Verify the intensity of the strongest absorption bands falls within the linear range of the detector (typically 0.5-1.2 absorbance units for optimal results).
Following spectral acquisition, appropriate processing steps are essential to extract meaningful information from this compound FT-IR data:
Atmospheric Compensation: Apply automatic atmospheric compensation algorithms to subtract residual water vapor and carbon dioxide contributions from the spectrum. Most modern FT-IR software includes these functions, but manual verification is recommended by examining the regions around 2350 cm⁻¹ (CO₂) and 1500-1900 cm⁻¹ (water vapor) for residual artifacts.
Baseline Correction: Apply appropriate baseline correction to eliminate scattering effects and instrumental background, particularly important for KBr pellet spectra. Use polynomial or linear baseline fitting algorithms, avoiding over-correction that might distort authentic spectral features. The corrected baseline should follow the general contour of the spectrum without introducing artificial inflections.
Peak Identification: Identify major absorption bands in the this compound spectrum and assign them to specific molecular vibrations based on established correlation tables. Document wavenumber positions, intensities, and band shapes for all significant features. Compare with reference spectra if available to confirm compound identity and purity.
While specific spectral data for this compound (C₁₈H₁₈O₆) is not provided in the search results, interpretation would follow established principles for organic compound analysis:
Hydrogen Bonding Assessment: Examine the 3500-3200 cm⁻¹ region for O-H stretching vibrations, which provide insights into hydrogen bonding patterns. The exact position, width, and shape of these bands reveal the strength and nature of hydrogen bonding in the crystal structure. Strong hydrogen bonding typically shifts O-H stretches to lower wavenumbers (3200-3400 cm⁻¹) while broadening the absorption band.
Carbonyl Stretching Region: Carefully analyze the 1800-1650 cm⁻¹ range for C=O stretching vibrations, which are highly sensitive to molecular environment and conjugation effects. The precise position provides information about the specific type of carbonyl groups present and their participation in hydrogen bonding or conjugation with aromatic systems.
Fingerprint Region: The 1500-500 cm⁻¹ region contains complex vibrational modes resulting from coupled molecular motions that serve as a unique molecular fingerprint. While detailed assignment of individual bands requires computational methods, this region is invaluable for identity confirmation and polymorph discrimination.
Aromatic Structure Analysis: Examine the 3100-3000 cm⁻¹ range for aromatic C-H stretches and 1600-1450 cm⁻¹ for aromatic carbon-carbon stretching vibrations characteristic of aromatic rings likely present in this compound based on its molecular formula.
For comprehensive this compound characterization, several advanced analytical approaches can provide additional insights:
Second-Derivative Analysis: Apply second-derivative transformation to enhance resolution of overlapping bands and identify hidden spectral features. This mathematical treatment minimizes broad background contributions while sharpening narrow absorption bands, facilitating more accurate peak identification.
Deconvolution and Curve Fitting: Use spectral deconvolution techniques to separate overlapping bands in complex spectral regions such as the carbonyl stretching or fingerprint regions. Apply Gaussian/Lorentzian mixture functions for optimal results, constraining fitting parameters based on chemical knowledge of the system.
Chemometric Analysis: Implement multivariate statistical methods such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression when analyzing multiple this compound samples [6]. These approaches can identify subtle spectral variations related to polymorphic forms, impurity profiles, or manufacturing process changes that may not be visually apparent in raw spectra.
Table 3: Characteristic FT-IR Absorption Regions for this compound Structural Elements
| Spectral Region (cm⁻¹) | Vibrational Mode | Structural Information |
|---|---|---|
| 3500-3200 | O-H stretching | Hydrogen bonding patterns and strength |
| 3100-3000 | Aromatic C-H stretching | Presence of aromatic rings |
| 2950-2850 | Aliphatic C-H stretching | Methyl and methylene groups |
| 1800-1650 | C=O stretching | Carbonyl group environment |
| 1650-1450 | Aromatic C=C stretching | Aromatic ring vibrations |
| 1300-1000 | C-O stretching | Ether and ester linkages |
| 1000-650 | Aromatic C-H bending | Aromatic substitution pattern |
While primarily applied to protein characterization, the principles of hydrogen/deuterium (H/D) exchange studies using FT-IR spectroscopy can offer insights into molecular interactions and dynamics for smaller molecules like this compound under specific conditions:
Experimental Approach: The method involves monitoring the time-dependent replacement of exchangeable hydrogen atoms with deuterium by following apparent changes in FT-IR intensity, particularly in regions sensitive to this exchange [7]. For proteins, the amide II band near 1550 cm⁻¹ decreases as N-H bonds convert to N-D bonds, while the magnitude of the N-D bending vibrational band at 1450 cm⁻¹ increases.
Data Analysis Protocol: The fraction of unexchanged amide proton (F) at various time intervals is calculated using the equation: F = (AII - AII∞) / (AI × ω), where AI and AII are the absorbance maxima of the amide I and II bands, respectively, AII∞ is the amide II absorbance maximum of the fully deuterated sample, and ω is the ratio of AII/AI for the protonated form [7].
Kinetic Modeling: Exchange kinetics are typically modeled using a multi-exponential function: F = A₁e^(-k₁t) + A₂e^(-k₂t) + C, where k₁ and k₂ represent intermediate and slow exchange rates, respectively, and A₁, A₂, and C are constants [7]. This approach can reveal different populations of exchangeable hydrogens based on their solvent accessibility and local environment.
FT-IR spectroscopy has demonstrated significant potential in pharmaceutical and clinical contexts that can inform this compound development strategies:
Polymorph Screening: FT-IR serves as a powerful tool for identifying and characterizing different polymorphic forms of pharmaceutical compounds like this compound. Even subtle differences in molecular packing and conformation produce detectable spectral variations, particularly in the fingerprint region (1500-500 cm⁻¹). This application is crucial for ensuring consistent product quality and performance, as polymorphic forms can exhibit different bioavailability, stability, and processing characteristics.
High-Throughput Analysis: Recent advancements have enabled the development of FT-IR-based high-throughput screening approaches for pharmaceutical analysis. One study demonstrated the successful identification of over 650 active pharmaceutical ingredients (APIs) from 926 products using a portable FT-IR spectrometer as part of an analytical toolkit [6]. This capability could be valuable for verifying this compound identity and purity in quality control applications.
Biomedical Diagnostic Applications: Research has shown that FT-IR spectroscopy of bloodspot samples combined with pattern recognition analysis like orthogonal partial least squares discriminant analysis (OPLS-DA) can successfully classify various medical conditions with high sensitivity and specificity (Rcv > 0.93) [6]. While directly applicable to clinical diagnostics, this approach demonstrates the sensitivity of FT-IR to subtle molecular changes that could potentially be adapted to monitor this compound stability or formulation interactions.
The following diagram illustrates the complete experimental workflow for this compound characterization using FT-IR spectroscopy, from sample preparation through data analysis:
This compound FT-IR Experimental Workflow - This diagram outlines the comprehensive procedure for FT-IR characterization of this compound, highlighting critical decision points in sample preparation and sequential steps through data interpretation. Researchers can follow this workflow to ensure consistent, reproducible results.
FT-IR spectroscopy represents a versatile and powerful analytical technique for the comprehensive characterization of this compound throughout the drug development process. The methodologies outlined in these application notes and protocols provide researchers with detailed guidance for sample preparation, instrumental analysis, and data interpretation specific to this compound. By following these standardized procedures, scientists can obtain high-quality spectral data that reveals essential information about molecular structure, solid-form properties, and potential interactions.
The continued advancement of FT-IR technology, particularly through the integration of ATR accessories and sophisticated chemometric analysis tools, has further enhanced its utility in pharmaceutical applications. When combined with complementary analytical techniques and computational methods, FT-IR spectroscopy provides an indispensable tool for this compound characterization that supports drug development from initial discovery through formulation and quality control. The protocols described herein establish a foundation for consistent, reproducible analysis while allowing sufficient flexibility to address specific research questions that may arise during pharmaceutical development.
The table below outlines potential issues, their causes, and corrective actions based on general synthetic organic chemistry practices.
| Problem | Possible Causes | Corrective Actions |
|---|---|---|
| Low Yield/Product Purity | Incomplete reaction; side reactions; inadequate purification. | Optimize reaction conditions (time, temperature, catalyst); improve purification (e.g., column chromatography, recrystallization) [1]. |
| Intermediate Formation Issues | Impure or unstable starting materials; incorrect stoichiometry. | Source high-purity reagents; confirm reagent ratios; use inert atmosphere if sensitive [1]. |
| Poor Polymer/Product Characterization | Insufficient analytical data. | Characterize fully using FT-IR, NMR, SEM, BET surface area analysis, and TGA [1] [2]. |
The following workflow is adapted from a published synthesis of a veratryl alcohol-imprinted polymer, which shares similarities with Veratril chemistry and provides a detailed methodological example [1].
Synthesis of Methacrylamido-Functionalized Porphyrin [1]:
Polymerization [1]:
For any multi-step synthesis, tracking the overall yield is crucial for process evaluation. The overall yield is the product of the yields of each individual step [3].
Formula: Overall Yield (%) = (Yield₁ × Yield₂ × Yield₃ × … × Yieldₙ) × 100 (Where each yield is expressed as a decimal, e.g., 90% = 0.90)
The following table demonstrates how a hypothetical 3-step synthesis yield can be calculated.
| Step Number | Reaction Description | Yield (%) | Yield (Decimal) |
|---|---|---|---|
| 1 | Formation of intermediate A | 92 | 0.92 |
| 2 | Conversion of A to B | 85 | 0.85 |
| 3 | Final transformation to product C | 78 | 0.78 |
| Overall Yield (Decimal): | 0.92 × 0.85 × 0.78 ≈ 0.61 | ||
| Overall Yield (%): | 61% |
For researchers facing low conversion or selectivity, the following table summarizes potential causes and solutions.
| Problem Category | Specific Issue | Proposed Solution | Key Parameters to Check/Adjust |
|---|---|---|---|
| Catalyst System | Inefficient Biomimetic Catalyst [1] | Use dimeric Mn(III) complexes with Schiff base ligands (e.g., Mn2L22(H2O)2(DCA)2). | Catalyst structure (dimeric complexes show higher activity), catalyst loading (e.g., 0.5 mol%) [1]. |
| Low-Activity Lignin Peroxidase (LiP) Mutant [2] | Use LiP wild-type or ensure critical residues (Glu168, Glu250) are functional in mutants. | Check mutagenesis targets (Glu168, Glu250 are crucial for VA binding/turnover) [2]. | |
| Reaction Conditions | Suboptimal Oxidant [1] | Use chlorine-free oxidants like hydrogen peroxide (H2O2) or dioxygen (air flow). | Oxidant type and concentration (e.g., 5 mL TBHP), solvent compatibility [3] [1]. |
| Non-Ideal Physical Conditions [3] | Optimize temperature, pressure, and reaction time in a continuous reactor. | Temperature (e.g., 90°C), pressure (e.g., 15 bar), catalyst weight (e.g., 3.2 g), WHSV-1 [3]. | |
| Substrate & Stabilization | Poor Binding/Stabilization of VA Radical [2] | Ensure the enzyme's active site (Trp171 environment, Asp165, Glu168, Glu250) is intact for VA/VA•+ stabilization. | pH of the reaction medium (affects residue protonation), presence of key acidic residues [2]. |
Here are two detailed methodologies for high-yield VA oxidation, one enzymatic and one chemical-catalytic.
This protocol is adapted from a study achieving ~98% conversion and selectivity using a continuous-process reactor [3].
This protocol focuses on the critical molecular determinants for efficient enzymatic oxidation [2].
The following diagrams, created with Graphviz, illustrate the core mechanisms and experimental workflows.
This diagram outlines the catalytic cycle of Lignin Peroxidase and the key residues involved in oxidizing Veratryl Alcohol [2].
This diagram illustrates the experimental workflow for the high-yield continuous process using a bimetallic catalyst [3].
Q1: Why are residues Glu168 and Glu250 in LiP so important? A1: Computational and experimental studies show that Glu168 is crucial for binding veratryl alcohol, while Glu250 is involved in both binding and the catalytic turnover. Glu250 also contributes to the deprotonation of the Trp171 radical cation, a key step in the oxidation mechanism [2].
Q2: Are there stable, non-enzymatic catalysts for this reaction? A2: Yes. Bimetallic catalysts (e.g., Mn and Zn on activated carbon) have shown excellent performance and stability. One study reported a 98% conversion and selectivity to veratraldehyde, with the catalyst maintaining a 95.8% yield even after five reaction cycles in a continuous process [3].
Q3: What is the role of Trp171 in LiP? A3: Trp171 acts as a long-range electron transfer (LRET) site on the enzyme surface. Compound I oxidizes Trp171, which then directly oxidizes the bulky veratryl alcohol substrate that cannot access the heme cofactor buried inside the enzyme [2].
The table below summarizes the fundamental chemical and structural information for this compound, which is crucial for understanding its solubility behavior.
| Property | Description |
|---|---|
| Systematic Name | 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione [1] |
| Chemical Formula | C18H18O6 [1] |
| Molar Mass | 330.33 g/mol [1] |
| Crystal System | Orthorhombic [1] |
| Space Group | Fdd2 [1] |
| Notable Functional Groups | Two carbonyl groups (dione), four methoxy groups (-OCH₃) [1] |
The presence of multiple polar methoxy and carbonyl groups suggests potential solubility in polar organic solvents. However, the large aromatic carbon skeleton can limit solubility, especially in highly polar solvents like water [2]. The crystal packing, stabilized by intermolecular C–H⋯O contacts, also influences dissolution by affecting the energy required to break apart the crystal lattice [1].
For determining drug solubility, here is a generalized experimental protocol adapted from methods used for similar compounds [3].
When experimental data is scarce, researchers can use in-silico methods to predict solubility.
| Method Type | How It Works | Applications & Notes |
|---|---|---|
| Machine Learning (e.g., FASTSOLV) | Uses neural networks trained on large databases (e.g., BigSolDB) to predict logS from molecular structures and temperature [4] [5]. | Predicts solubility in various organic solvents at arbitrary temperatures; open-source and available via web interfaces [4]. |
| Traditional Models (e.g., HSP) | Uses Hansen Solubility Parameters (δD, δP, δH) to estimate miscibility based on the principle of "like dissolves like" [5]. | Popular in polymer and coating industries; requires known parameters or experimental triangulation [5]. |
Q1: What are the best organic solvents to try for dissolving this compound? Based on its structure, polar aprotic solvents are a good starting point. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent for compounds with polar functional groups due to their high polarity and ability to act as hydrogen bond acceptors [2]. Acetone or ethyl acetate may also be effective, though solubility might be lower than in DMSO or DMF due to the size of the this compound molecule [2].
Q2: How does temperature affect the solubility of drugs like this compound? For most solid compounds, solubility increases with temperature. This dissolution process is typically endothermic (absorbs heat) and entropy-driven [6]. The relationship between temperature and solubility can be quantitatively described and predicted using models like the Van't Hoff or Apelblat equations [6] [3].
Q3: The experimental solubility of my compound is very low. What are my options? Several technological approaches can address low solubility:
Q1: What are the key structural characteristics of Veratril that affect its crystallization?
Q2: What is the primary goal when troubleshooting a crystallization process for purity?
Q3: How can I recover a high-purity product if my initial crystallization yield is poor?
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Rapid Crystallization | Excessive supersaturation; Solvent cooling too quickly; Shallow solvent pool in a large flask [2]. | Add 1-2 mL more of hot solvent to decrease supersaturation [2]. Use a smaller flask to reduce surface area and slow cooling [2]. Insulate the flask with a watch glass and a towel or cork ring to slow heat loss [2]. |
| No Crystallization | Insufficient supersaturation; Lack of nucleation sites [2]. | Scratch the inside of the flask with a glass rod [2]. Add a seed crystal from a previous batch or pure material [2]. Boil off a portion of the solvent (e.g., half) to increase concentration and cool again [2]. |
| Poor Product Purity | Impurities in the feed material; Rapid crystal growth trapping impurities; Unfavorable operating conditions [3]. | Ensure sample purity is >95% before crystallization [4]. Use a slower, more controlled cooling rate [2]. Optimize operating conditions like temperature, pH, and agitation [3]. Perform a hot filtration to remove insoluble impurities before crystallization begins [2]. |
| Low Yield | Too much solvent used; Excessive loss to mother liquor [2]. | Concentrate the mother liquor and perform a second crop crystallization [2]. Re-dissolve the crude solid and repeat crystallization with a different solvent or less solvent [2]. |
For a systematic approach to optimization, follow the workflow below. The subsequent diagram visualizes this process.
The following diagram illustrates the logical flow of this troubleshooting and optimization process.
This compound Crystallization Troubleshooting Workflow
For challenging cases where standard troubleshooting fails, a controlled seeding strategy can be highly effective.
Detailed Seeding Protocol:
The following diagram outlines the logical decision-making process for determining when and how to apply seeding in your optimization efforts.
Seeding Protocol Decision Flow
Analytical method validation confirms that your procedure is suitable for its intended use, ensuring reliable and reproducible results [1]. The core parameters and their objectives are summarized below.
Table 1: Key Validation Parameters and Their Objectives
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity [1] | Confirm the method can distinguish the analyte (Veratril) from other components. | No interference from placebo, impurities, or degradants [1]. |
| Accuracy [2] | Determine the closeness of test results to the true value. | Recovery of 98-102% [2]. |
| Precision
The following diagram outlines a high-level workflow for developing and validating an analytical method, from initial setup to routine use. You can adapt this general process for this compound.
Generalized Analytical Method Development Workflow
Here are common issues encountered during method development and validation, with potential solutions.
Table 2: Troubleshooting Common Analytical Method Issues
| Problem | Potential Root Cause | Suggested Solution |
|---|
| Poor Recovery in Accuracy | Incomplete extraction, analyte degradation, or interference. | - Optimize extraction solvent, time, and technique.
FAQ 1: What are the primary factors that cause drug decomposition during experiments? Drug decomposition is primarily driven by chemical instability. Key factors to investigate include [1]:
FAQ 2: What general strategies can prevent drug decomposition? While specific to Veratril are unavailable, proven stabilization strategies include [1]:
| Observation | Possible Cause | Investigative Action | Preventive Measure |
|---|
| Gradual decrease in drug concentration over time | Chemical hydrolysis or enzymatic breakdown | 1. Perform stability-indicating assay (e.g., HPLC). 2. Check for pH drift in solution. 3. Test for microbial growth. | 1. Optimize buffer pH. 2. Use sterile filtration. 3. Store samples at -20°C [1]. | | Rapid degradation under specific conditions | Temperature or light sensitivity | 1. Conduct stress testing at different temperatures. 2. Expose samples to UV/VIS light. | 1. Implement strict temperature control. 2. Use amber glassware for light-sensitive compounds. | | Degradation only in the presence of a preservative | Incompatibility with stabilizer | 1. Analyze degradation products (e.g., LC-MS). 2. Test stability with alternative preservatives. | Screen various stabilizers for compatibility. |
This protocol offers a starting point for evaluating drug stability, inspired by general practices in the field [1].
Objective: To evaluate the long-term stability of a drug substance in a solution under various storage conditions.
Materials:
Methodology:
The diagram below outlines the logical flow of the stability testing experiment.
The table below summarizes the key distinctions based on the search results.
| Aspect | Veratryl Alcohol | Veratril |
|---|---|---|
| Identity | Natural organic compound (3,4-dimethoxybenzyl alcohol) [1] | Brand name for a prescription drug (antihypertensive) [2] |
| Primary Context | Enzymology, lignin biodegradation, and fungal metabolism research [3] [4] [5] | Human medicine for managing hypertension and angina [2] |
| Role in Enzymatic Studies | Well-documented substrate/redox mediator for ligninolytic enzymes (e.g., Lignin Peroxidase) [3] [4] | No association with in vitro enzymatic studies found in scientific literature |
Veratryl alcohol is a crucial compound in the study of lignin-degrading enzymes, particularly from white-rot fungi like Phanerochaete chrysosporium.
Researchers use veratryl alcohol in several key ways:
A typical protocol for measuring LiP activity using veratryl alcohol is as follows [6]:
The diagram below illustrates the catalytic cycle of Lignin Peroxidase and the dual role of veratryl alcohol (VA).
This diagram shows two key functions of veratryl alcohol:
Given that a direct comparison is not feasible, you can structure your guide to focus on the well-documented subject:
The table below summarizes the intracellular redox behavior of resveratrol and quercetin in HeLa cells under different conditions, based on experimental data [1]. Positive values indicate pro-oxidant activity (increased ROS), while negative values indicate antioxidant activity (decreased ROS).
| Compound | Concentration | Effect under Basal Conditions (% vs Control) | Effect under H₂O₂-Induced Stress (% vs Control) |
|---|---|---|---|
| Quercetin | 5 µM | -4% (Antioxidant) | -17% (Antioxidant) |
| 25 µM | -14% (Antioxidant) | -29% (Antioxidant) | |
| 50 µM | -20% (Antioxidant) | -41% (Antioxidant) | |
| Resveratrol | 5 µM | -12% (Antioxidant) | +2% (Pro-oxidant) |
| 25 µM | -7% (Antioxidant) | +8% (Pro-oxidant) | |
| 50 µM | -7% (Antioxidant) | +10% (Pro-oxidant) | |
| Equimolar Mixture (Quercetin & Resveratrol) | 5 µM | -5% (Antioxidant, Antagonistic) | -15% (Antioxidant, Additive) |
| 25 µM | -6% (Antioxidant, Antagonistic) | -37% (Antioxidant, Synergistic) | |
| 50 µM | -6% (Antioxidant, Antagonistic) | -46% (Antioxidant, Synergistic) |
Key Findings from the Data [1]:
The data in the table was generated using the following detailed methodology, which can serve as a reference for your own experiments [1].
(Fluorescence_treated - Fluorescence_control) / Fluorescence_control * 100.Resveratrol's redox activity is complex and involves multiple pathways beyond direct radical scavenging.
Since data on Veratril-derived macrocycles is unavailable, you can benchmark against well-characterized macrocyclic families. The table below summarizes key classes and their typical performance indicators based on current research.
| Macrocycle Class | Key Structural Features | Typical Guests | Reported Performance (Association Constant - Ka, M⁻¹) | Stimuli-Responsive Behaviors |
|---|---|---|---|---|
| Cucurbit[n]urils (CB[n]) [1] [2] [3] | Polar portals, hydrophobic cavity, rigid structure | Adamantane derivatives, ferrocene, cationic drugs [2] [3] | Up to 10¹² for high-affinity pairs (e.g., adamantane with CB[7]) [2] | pH, competitive guests [2] |
| Pillar[n]arenes [4] [1] [5] | Pillar-shaped, rigid, tunable portals | Alkyl chains, ionic liquids, viologens [1] [5] | Varies widely with substitution; used in sensing (e.g., FID assays) [1] | pH, ions, light, redox [4] |
| Cyclodextrins (CDs) [1] [6] [2] | Natural oligosaccharides, hydrophilic exterior, hydrophobic interior | Adamantane, hydrophobic drug molecules [2] [3] | 10³ – 10⁵ for adamantane derivatives [3] | pH, enzymes, competitive guests [2] |
| Calix[n]arenes [4] [1] [6] | Versatile 3D basket-like structure | Neutral molecules, anions, cations [1] | Varies with ring size and functionalization | pH, ions, light [4] |
| Biphenarenes [5] | Customizable large cavities, modular synthesis | Cationic, anionic, and neutral molecules [5] | Customizable via synthetic design; suitable for large guests [5] | pH, competitive binding [5] |
| Motorized Macrocycles [7] | Crown-ether-like with embedded molecular motor | Ammonium salts [7] | Binding affinity reversibly modulated by light [7] | Light, heat (multi-state switching) [7] |
The methodologies below are standard in the field for quantifying macrocycle performance, as illustrated in the search results.
Binding Affinity Measurement
Stimuli-Responsive Switching Experiments
Competitive Binding (Indicator Displacement Assays)
The following workflow outlines the key steps in a comprehensive macrocycle performance evaluation, integrating these experimental protocols:
To proceed with creating your comparison guide, I suggest the following steps:
The table below summarizes the primary techniques used for evaluating thermal stability of pharmaceutical materials, which would be essential for a study on a drug product like Veratril [1] [2]:
| Technique | Acronym | Typical Temperature Range | Key Measured Parameters | Primary Application in Pharmaceuticals |
|---|---|---|---|---|
| Thermogravimetric Analysis [3] | TGA | Up to 1000°C (or higher) | Mass loss, decomposition temperature, thermal stability | Determining decomposition temperatures, moisture/solvent content, and thermal stability in a desired temperature range. |
| Differential Scanning Calorimetry [1] | DSC | -100°C to 600°C | Melting point, glass transition, crystallization, reaction heats | Screening for thermal hazards, studying polymorphic transitions, and measuring melting points. |
| Accelerating Rate Calorimetry [1] | ARC | Approx. -20°C to 350°C | Onset temperature, pressure, adiabatic temperature rise | Quantitative measurement of thermal behavior under adiabatic conditions for hazard assessment. |
| Isothermal Stability Testing [2] | - | User-defined | Property changes over time at constant temperature | Assessing long-term thermal stability and predicting material behavior over extended use or storage. |
A robust thermal stability study for a drug product typically involves these key methodological steps:
Sample Preparation: The drug substance (API) and final tablet formulation should be tested separately to distinguish the stability of the API from that of the overall dosage form. A typical sample mass for TGA is 5-20 mg [4].
Experimental Conditions: Testing is performed under controlled atmospheres (e.g., nitrogen for stability, air or oxygen for oxidative stability) [1] [3]. For TGA, both non-isothermal (ramped temperature) and isothermal (constant temperature) methods are used. A common heating rate for screening is 10°C/min [4].
Data Interpretation: In TGA, the onset of decomposition temperature (Td) is a key metric for thermal stability [3]. For a comprehensive stability profile, data from TGA should be correlated with results from DSC and other techniques [4].
The diagram below illustrates a generalized workflow for conducting a thermal stability study.
When planning or evaluating thermal stability data, especially for a comparison guide, please note these critical points:
The table below summarizes the key characteristics and applications of different types of lignin model compounds based on current research.
| Model Compound Type | Key Features & Role | Common Experimental Applications | Reported Experimental Data |
|---|---|---|---|
| Veratryl Alcohol (VA) | Lignin model compound; side-chain structure with aromatic ring [1]. | Biomimetic oxidative degradation catalyst testing [1]. | 30% conversion to veratraldehyde using Mn(III) Schiff base complexes with air/H2O2 [1]. |
| Dimeric β-O-4 | Most abundant linkage in native lignin; synthesis is a benchmark [2]. | Development of catalytic breakdown methods (C–C/C–O cleavage) [2]. | Numerous synthetic routes reported; reactivity studied under various conditions [2]. |
| Dimeric β–β & β–5 | Less common linkages; complex synthesis [2]. | Understanding scission of resistant bonds; synthetic methodology development [2]. | Fewer synthesis examples; often via oxidative dimerization [2]. |
| Trimeric Models | Reproduce complex lignin structures (e.g., dibenzodioxocin) [2]. | Study enzymatic/catalytic action on intricate structures [2]. | Synthesis is a "synthetic triumph"; reveals spatial constraints [2]. |
Here are the methodologies from key experiments cited in the comparison table.
This protocol tests the efficiency of biomimetic catalysts for lignin degradation.
Mn2L22(H2O)2(DCA)2).Synthetic strategies are crucial for producing well-defined model compounds.
The following diagram illustrates the general workflow for working with lignin model compounds, from synthesis to valorization.
Computational models are now central to the drug discovery pipeline, used to filter compound libraries, optimize lead compounds, and design novel molecules [1]. The core purpose of model validation is to ensure these in-silico predictions are accurate, reliable, and translatable to real-world biological systems.
The validation process is not a single step but a continuous cycle of corroboration and calibration with experimental data [2]. This involves using orthogonal experimental methods (methods based on different principles) to build confidence that a model's prediction is genuine and not an artifact of its training data or underlying assumptions [2].
The table below summarizes the key aspects of this process:
| Validation Aspect | Description | Common Experimental Methods |
|---|---|---|
| Target Engagement | Confirms a predicted ligand binds to the intended protein target. | Crystallography [3], Cryo-EM [3], Biochemical Assays [1] |
| Functional Activity | Measures the biological effect of a compound (e.g., inhibition, activation). | Cell-based assays (HTS) [1], Enzymatic activity assays [1] |
| Potency & Selectivity | Quantifies the strength of a compound's effect and its specificity for the target. | Dose-response curves (IC50/EC50), Selectivity panels [1] |
| Physicochemical & ADMET | Evaluates drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | In vitro metabolic stability assays, Plasma protein binding, Toxicity screens [1] |
Here are detailed methodologies for critical experiments used to validate computational predictions.
This protocol tests a model's ability to identify active compounds from a large virtual library.
This protocol validates a model's utility in guiding the chemical improvement of an initial "hit" compound.
The following diagram illustrates the iterative cycle of prediction and experimental corroboration in computational drug discovery.
Diagram: Iterative Workflow for Validating Computational Drug Discovery Models.
In modern computational biology, there's a shift in terminology. The term "experimental validation" can be misleading, as it implies computational results are unproven until a "gold standard" wet-lab experiment confirms them. In the era of high-throughput data, a low-throughput method (like Western blot) is not inherently more reliable than a high-throughput computational one (like mass spectrometry analysis) [2].
A more appropriate term is "experimental corroboration" or "calibration." This framing emphasizes that different methods, both computational and experimental, provide orthogonal lines of evidence that collectively build confidence in a finding [2]. For instance, a computational prediction of a protein-drug interaction is greatly strengthened when corroborated by a high-resolution crystal structure of the complex [3].
Since I could not locate specific validation reports for "this compound," I suggest the following steps to find the information you need:
The table below outlines the core components of a robust protocol for comparing experimental and calculated spectroscopic data.
| Aspect | Experimental Approach | Computational/Theoretical Approach | Key for Comparison |
|---|
| Primary Techniques | • UV/vis Spectroscopy • FTIR (ATR-FTIR) • NMR Spectroscopy [1] | • Density Functional Theory (DFT) • Time-Dependent DFT (TD-DFT) [2] [3] | Agreement on spectral features (peak position, intensity, shape). | | Key Outputs/Data | • Absorption maxima (λmax) • Extinction coefficient (ϵ) • Vibrational frequencies (cm⁻¹) • NMR chemical shifts (ppm) [1] [4] | • Predicted λmax & oscillator strength (f) • Calculated vibrational frequencies • Calculated chemical shielding tensors [4] [2] | Statistical correlation (e.g., linear regression) between experimental and calculated values [2]. | | Sample & Environment | Measurement in appropriate solvents (e.g., methanol, DMSO); sample preparation for solid-state ATR-FTIR [1]. | Calculations performed in vacuum and with solvation models (e.g., PCM, SMD) to simulate solvent effects [2]. | Critical for accurate prediction of NMR, UV/vis, and vibrational spectra [2]. | | Information Goal | Confirm molecular structure, identify functional groups, and study coordination in metal complexes [1]. | Determine the most stable molecular conformation, map molecular orbitals, and assign experimental spectra [2]. | A good match validates both the experimental interpretation and the computational model. |
To implement the framework above, researchers typically follow detailed workflows for both measurement and calculation.
Experimental Protocol for Structure Characterization [1]: For a new compound, experimental characterization often involves multiple techniques. UV/vis spectroscopy identifies electronic transitions. FTIR spectroscopy, especially using Attenuated Total Reflectance (ATR), pinpoints functional groups and coordination sites via vibrational modes. NMR spectroscopy provides detailed information about the carbon and hydrogen framework. For a full analysis, these techniques are used in concert to cross-verify findings.
Computational Protocol for Spectrum Prediction [2] [3]: The theoretical side typically employs Density Functional Theory (DFT) with functionals like B3LYP and basis sets. The workflow involves several key steps:
The following diagram illustrates the typical workflow for a combined spectroscopic study:
While data for Veratril is unavailable, these examples from published studies show how the protocol is successfully applied:
Analysis of a Ciprofloxacin-Bismuth Complex [1]: Researchers used UV/vis and FTIR spectroscopy to confirm the structure of a new metallo-organic antibiotic complex. A shift in the UV absorption maximum and changes in FTIR vibrational bands provided evidence of successful complexation, demonstrating how spectroscopy identifies coordination sites.
Theoretical Study of Curcumin [2]: This study showcases a direct comparison between computational and experimental data. DFT calculations (B3LYP/6-31G*) predicted UV/vis absorption maxima at 416-419 nm, closely matching experimental values of 417-420 nm. The study also established strong linear correlations between calculated and experimental ¹³C NMR chemical shifts and FT-IR wavenumbers.
Given the lack of direct data for this compound, here are practical steps you can take: